N-(1-Benzylcyclopropyl)prop-2-enamide
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Overview
Description
N-(1-Benzylcyclopropyl)prop-2-enamide is an organic compound with the molecular formula C13H15NO. This compound is characterized by the presence of a cyclopropyl group attached to a benzyl group and an enamide functional group. Enamides are known for their stability and reactivity, making them valuable substrates in organic synthesis .
Preparation Methods
The synthesis of N-(1-Benzylcyclopropyl)prop-2-enamide typically involves the reaction of benzylamine with cyclopropylcarbonyl chloride to form N-benzylcyclopropylamine. This intermediate is then reacted with acryloyl chloride to yield the final product . The reaction conditions usually require the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Chemical Reactions Analysis
N-(1-Benzylcyclopropyl)prop-2-enamide undergoes various types of chemical reactions, including:
Scientific Research Applications
N-(1-Benzylcyclopropyl)prop-2-enamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(1-Benzylcyclopropyl)prop-2-enamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function . The specific pathways involved depend on the nature of the target and the context in which the compound is used .
Comparison with Similar Compounds
N-(1-Benzylcyclopropyl)prop-2-enamide can be compared with other similar compounds such as:
N-(1-Benzylcyclopropyl)prop-2-enoate: This compound has a similar structure but contains an ester group instead of an amide group.
N-(1-Benzylcyclopropyl)prop-2-enone: This compound contains a ketone group instead of an amide group.
N-(1-Benzylcyclopropyl)prop-2-enamine: This compound contains an amine group instead of an amide group.
These compounds share similar reactivity patterns but differ in their specific chemical properties and applications .
Properties
IUPAC Name |
N-(1-benzylcyclopropyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-2-12(15)14-13(8-9-13)10-11-6-4-3-5-7-11/h2-7H,1,8-10H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUGZAMSJDSWPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1(CC1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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